BenchChemオンラインストアへようこそ!

Tak 029

GP IIb/IIIa Antagonist Platelet Aggregation Inhibition Arterial Thrombosis

TAK-029 (CAS 176655-58-6) is a reversible, non-peptide glycoprotein IIb/IIIa (GP IIb/IIIa) receptor antagonist developed by Takeda Chemical Industries as an antithrombotic agent. It functions by potently inhibiting fibrinogen and von Willebrand factor binding to the GP IIb/IIIa integrin on platelets, thereby preventing platelet aggregation and thrombus formation.

Molecular Formula C19H23N5O7
Molecular Weight 433.4 g/mol
CAS No. 176655-58-6
Cat. No. B1682583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak 029
CAS176655-58-6
SynonymsTAK 029, TAK029, TAK-029
Molecular FormulaC19H23N5O7
Molecular Weight433.4 g/mol
Structural Identifiers
SMILESCOC(=O)CC1C(=O)N(CCN1C(=O)CNC(=O)C2=CC=C(C=C2)C(=N)N)CC(=O)O
InChIInChI=1S/C19H23N5O7/c1-31-16(28)8-13-19(30)23(10-15(26)27)6-7-24(13)14(25)9-22-18(29)12-4-2-11(3-5-12)17(20)21/h2-5,13H,6-10H2,1H3,(H3,20,21)(H,22,29)(H,26,27)/t13-/m0/s1
InChIKeyCRFQJHNXTNBRQR-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TAK-029 (CAS 176655-58-6): Non-Peptide GP IIb/IIIa Antagonist for Arterial Thrombosis Research


TAK-029 (CAS 176655-58-6) is a reversible, non-peptide glycoprotein IIb/IIIa (GP IIb/IIIa) receptor antagonist developed by Takeda Chemical Industries as an antithrombotic agent [1][2]. It functions by potently inhibiting fibrinogen and von Willebrand factor binding to the GP IIb/IIIa integrin on platelets, thereby preventing platelet aggregation and thrombus formation [3]. The compound is characterized by a molecular weight of 433.42 g/mol and the molecular formula C19H23N5O7 [2]. TAK-029 demonstrated promising preclinical efficacy in guinea pig, dog, and monkey arterial thrombosis models and was advanced to Phase I clinical development before being discontinued [4][5].

TAK-029 (CAS 176655-58-6): Why Generic Substitution with Other GP IIb/IIIa Antagonists Fails for Thrombosis Research


Substituting TAK-029 with other GP IIb/IIIa antagonists (e.g., abciximab, eptifibatide, tirofiban) or conventional antithrombotic agents (e.g., clopidogrel, aspirin) is not scientifically valid due to critical differences in molecular structure, mechanism, and pharmacological profile. TAK-029 is a reversible, non-peptide inhibitor with a small molecular weight (433.42 g/mol) and unique binding kinetics [1][2]. Unlike the irreversible binding of the monoclonal antibody abciximab or the distinct off-rates of peptidomimetic agents like eptifibatide and tirofiban, TAK-029's specific binding properties result in a distinct efficacy/bleeding risk relationship [3]. Furthermore, direct comparative studies in guinea pig models demonstrate that TAK-029 provides superior inhibition of thrombus formation compared to ticlopidine, clopidogrel, and aspirin at equivalent bleeding time prolongation [4]. These quantitative differences, detailed in the evidence guide below, preclude simple interchangeability and underscore the necessity of using the specific compound for targeted research applications.

TAK-029 (CAS 176655-58-6): Quantitative Evidence Guide for Differentiated Antithrombotic Potency and Selectivity


TAK-029 vs. Ticlopidine, Clopidogrel, and Aspirin: Superior Inhibition of Thrombus Formation at Equivalent Bleeding Time Prolongation

TAK-029 exhibits a superior therapeutic window compared to conventional antiplatelet agents. In a direct head-to-head study in guinea pigs, TAK-029 inhibited ex vivo platelet adhesion and thrombus formation in an arteriovenous shunt model more strongly than ticlopidine, clopidogrel, and aspirin at doses that caused similar prolongations of bleeding time (BT) [1].

GP IIb/IIIa Antagonist Platelet Aggregation Inhibition Arterial Thrombosis Bleeding Time

TAK-029 vs. Other GP IIb/IIIa Antagonists: High-Affinity, Reversible Binding with Unique Kinetics

TAK-029 is a reversible, non-peptide inhibitor of GP IIb/IIIa with high affinity for the purified receptor. It inhibits fibrinogen binding to human GP IIb/IIIa with an IC50 of 0.67 ± 0.03 nM and von Willebrand factor binding with an IC50 of 0.33 ± 0.04 nM [1]. In a separate study, its IC50 for inhibiting GP IIb-IIIa-fibrinogen binding was 0.49 nM [2]. While direct head-to-head binding data against other GP IIb/IIIa antagonists (e.g., abciximab, eptifibatide, tirofiban) are not available in the provided sources, this high affinity combined with its small-molecule, reversible nature distinguishes it from the irreversible binding of the monoclonal antibody abciximab [3].

Integrin Antagonist Binding Affinity Pharmacokinetics Platelet Receptor

TAK-029: Potent Inhibition of Human Platelet Aggregation (IC50 29-38 nM) Across Multiple Agonists

TAK-029 demonstrates broad and potent inhibition of human platelet aggregation induced by various agonists. It inhibits platelet aggregation with IC50 values ranging from 29 to 38 nM, as reported in multiple studies [1][2]. Another study reports an IC50 of 0.03 µM (30 nM) for inhibiting human platelet aggregation in vitro [3].

Platelet Aggregation Antithrombotic In Vitro Assay GP IIb/IIIa

TAK-029: Long Duration of Action After Intravenous and Oral Dosing in Preclinical Models

TAK-029 exhibits a prolonged duration of antiplatelet effect following both intravenous and oral administration in animal models. In guinea pigs, a single intravenous dose of 30 µg/kg completely inhibited platelet aggregation and thrombus formation for over 60 minutes and prolonged bleeding time more than 7.3-fold at 60 minutes [1][2]. Oral administration of TAK-029 at 3 mg/kg resulted in long-lasting inhibition of ex vivo platelet aggregation in guinea pigs [3]. A separate study with a related analog (4h) showed complete inhibition for up to 8 hours and 43% inhibition at 24 hours after oral dosing of 1.0 mg/kg in guinea pigs, providing class-level support for oral activity [4].

Pharmacodynamics Ex Vivo Assay Oral Bioavailability Animal Model

TAK-029: Efficacy in Multiple Preclinical Arterial Thrombosis Models Across Species

TAK-029 has demonstrated robust antithrombotic efficacy across multiple species (guinea pig, dog, monkey) and diverse arterial thrombosis models. In a balloon catheter-induced carotid thrombosis model in guinea pigs, i.v. TAK-029 significantly inhibited thrombus formation without prolonging bleeding time, a desirable therapeutic profile not achieved by comparators PGE1 and argatroban at their effective antithrombotic doses [1]. In dogs, 30 µg/kg i.v. TAK-029 inhibited ex vivo platelet aggregation by 87% and prevented thrombotic occlusion for 22 minutes in a coronary artery model without prolonging BT [2]. In monkeys, 10 µg/kg i.v. TAK-029 inhibited aggregation by 84% and prevented carotid artery occlusion for 24 minutes [2].

In Vivo Efficacy Arterial Thrombosis Preclinical Models Translational Research

TAK-029: Potential for Local Delivery to Reduce Device-Associated Thrombosis

TAK-029 has been investigated for localized delivery from medical device surfaces to mitigate thrombosis. In an in vitro ventricular assist device (VAD) model, TAK-029-coated pumps reduced platelet adhesion by an additional 33% (high-shear) and 65% (low-shear) compared to albumin-coated controls [1]. This demonstrates a significant, quantifiable reduction in platelet adhesion attributable specifically to the local elution of TAK-029.

Local Drug Delivery Ventricular Assist Device Biocompatibility Platelet Adhesion

TAK-029 (CAS 176655-58-6): Recommended Research and Industrial Application Scenarios Based on Verified Evidence


Investigating GP IIb/IIIa-Dependent Platelet Aggregation and Thrombus Formation in Preclinical Arterial Thrombosis Models

TAK-029 is an ideal tool for researchers studying platelet-dependent arterial thrombosis in animal models (guinea pig, dog, monkey). Its high potency (IC50 29-38 nM for platelet aggregation) and demonstrated in vivo efficacy across multiple models, including photochemically-induced thrombosis and balloon catheter-induced injury, make it suitable for proof-of-concept studies exploring the role of GP IIb/IIIa in thrombogenesis [1][2]. Its favorable efficacy/bleeding profile in certain models allows for the investigation of antithrombotic strategies with potentially lower hemorrhagic risk compared to conventional agents [3].

Developing and Validating Localized Antithrombotic Coatings for Cardiovascular Medical Devices

Researchers in biomedical engineering and device development can utilize TAK-029 to create and test local drug-eluting surfaces. The evidence demonstrates that TAK-029 can be adsorbed onto and elute from Ti6Al4V alloy to significantly reduce platelet adhesion (up to 65% additional reduction vs. albumin coating) in a VAD model [4]. This application is directly supported by the quantitative evidence and provides a basis for further studies aimed at improving the hemocompatibility of blood-contacting implants, such as stents, grafts, and ventricular assist devices.

Comparative Pharmacology Studies to Differentiate Reversible, Non-Peptide GP IIb/IIIa Antagonism from Irreversible Antibody-Based Inhibition

TAK-029 serves as a key comparator in studies designed to elucidate the pharmacological consequences of reversible, small-molecule GP IIb/IIIa antagonism versus the irreversible binding of monoclonal antibodies like abciximab [5]. Its defined binding kinetics, high affinity (IC50 0.33-0.67 nM for ligand binding), and oral bioavailability in preclinical models provide a distinct profile for investigating the relationship between receptor occupancy, platelet function recovery, and bleeding risk [6][7].

In Vitro Platelet Function Assays Requiring Potent and Reversible GP IIb/IIIa Blockade

For in vitro studies of platelet adhesion, aggregation, and activation under static or flow conditions, TAK-029 provides a potent and reversible means of inhibiting the GP IIb/IIIa receptor. Its nanomolar potency (IC50 0.03 µM for platelet aggregation) ensures complete receptor blockade at low concentrations, while its reversible nature allows for washout experiments to study the dynamics of platelet inhibition and recovery, unlike irreversible inhibitors [2][8].

Quote Request

Request a Quote for Tak 029

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.